molecular formula C12H11F2N B1457658 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile CAS No. 1260677-70-0

1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile

Cat. No.: B1457658
CAS No.: 1260677-70-0
M. Wt: 207.22 g/mol
InChI Key: ZFRWEVLYJRLSSU-UHFFFAOYSA-N
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Description

“1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile” is a chemical compound with the CAS Number: 1260677-70-0 . It has a molecular weight of 207.22 . The IUPAC name for this compound is 1-(2,3-difluorophenyl)cyclopentanecarbonitrile .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H11F2N/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds involves cyclocondensation reactions, as seen in the formation of spiro compounds from cyclopentanone and 2-aminopyridine-3-carbonitrile. These molecules exhibit envelope conformations in their crystal structures, underlining the versatility of cyclopentane derivatives in forming complex and stable structures (Shi et al., 2010).

Anticonvulsant Activity

  • Cyclopentane derivatives have been investigated for their anticonvulsant activities. For example, amino amides and amino esters based on cyclopentane-1-carboxylic acid showed promising results, indicating the potential of cyclopentane derivatives in medical applications (Arustamyan et al., 2019).

Cycloaddition Reactions and Chemical Transformations

  • Studies on cycloaddition reactions and the synthesis of cyclopropanes and cyclopentanes from carbonitriles highlight the reactivity and utility of cyclopentane derivatives in creating highly functionalized molecules. These reactions are crucial for developing synthetic routes to complex structures (Hall & Okamoto, 1974).

High-Density Fuel Production

  • Research on converting cyclopentanone, derivable from hemicellulose, into high-density fuel showcases the application of cyclopentane derivatives in sustainable energy. This process emphasizes the role of such compounds in generating renewable resources (Wang et al., 2017).

Photocycloaddition Reactions

  • Photocycloaddition reactions involving cyclopentene and cyclohexene with trifluoromethylbenzonitriles demonstrate the photochemical reactivity of cyclopentane derivatives. These studies contribute to our understanding of reaction selectivities and charge transfer in donor-acceptor systems (Weber et al., 1987).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

As for future directions, it’s hard to predict without specific context or application. The compound could potentially be used in various chemical reactions or as a building block in the synthesis of more complex molecules .

Properties

IUPAC Name

1-(2,3-difluorophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRWEVLYJRLSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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